molecular formula C9H11BrN2O6 B041414 5-Bromouridine CAS No. 957-75-5

5-Bromouridine

Cat. No. B041414
CAS RN: 957-75-5
M. Wt: 323.1 g/mol
InChI Key: AGFIRQJZCNVMCW-UAKXSSHOSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromouridine oligonucleotides can be achieved by reacting 5-Bromouridine with tri(imidazol-1-yl)phosphine at relatively low temperatures. This method allows the synthesis of 5-Bromouridine oligonucleotides up to a hexamer in high yields (Shimidzu & Yamana, 1983). Additionally, 5-Bromouridine can be incorporated into DNA using a polymerase chain reaction (PCR) protocol, making the DNA photosensitive to certain wavelengths of light (Michalska et al., 2011).

Molecular Structure Analysis

The molecular structure of 5-Bromouridine has been examined through various techniques, including X-ray crystal analysis. The glycosidic bond length and conformation of the C5'—O5' bond in 5-Bromouridine are notable features that have been studied (Iball, Morgan & Wilson, 1966).

Chemical Reactions and Properties

5-Bromouridine undergoes photochemical reactions, forming intermediate cyclobutane photoadducts and 5,5'-bipyrimidine type adducts under UV light irradiation (Lepczyńska et al., 2012). Furthermore, it can react specifically with tryptophan in aqueous frozen solution, indicating its specificity in photocoupling reactions (Saito et al., 1981).

Physical Properties Analysis

Research on 5-Bromouridine's physical properties is less prevalent in available literature, suggesting an area for future study.

Chemical Properties Analysis

5-Bromouridine is known for its role in RNA synthesis and its ability to be incorporated into RNA, as demonstrated in studies using bromouridine labelling techniques (Jensen, Larsen & Larsen, 1993). It also exhibits unique reactivity with aminoacyl-tRNA synthetases, indicating a broader range of chemical interactions and functionalities (Koontz & Schimmel, 1979).

Scientific Research Applications

  • Energy Transfer in DNA : 5-Bromouridine is utilized to study energy transfer in DNA and related model systems (Lillicrap & Fielden, 1971).

  • Kinetics and Mechanisms of Reactions : It is used for studying the kinetics and mechanisms of reactions of 5-bromo-substituted pyrimidine nucleosides with aqueous alkalies (Käppi & Lönnberg, 1986).

  • Synthesis of Nucleosides and Nucleotides : The compound is involved in the synthesis of 6, 5'-S- and 6, 5'-N-Cyclouridines, which are significant in nucleoside and nucleotide research (Inoue & Ueda, 1978).

  • Ionizing Radiation Sensitivity : 5-Bromouridine increases the sensitivity of DNA to ionizing radiation and is employed to study cation and anion formation (Denifl et al., 2005).

  • Inhibition of Cytodifferentiation : It inhibits cytodifferentiation of the embryonic rat pancreas, affecting protein, RNA, and DNA synthesis (Walther et al., 1974).

  • Pre-mRNA Splicing Inhibition : The compound inhibits pre-mRNA splicing in HeLa cell cultures, potentially affecting U-2 small nuclear RNA and U2-snRNP levels (Sierakowska et al., 1989).

  • Oligonucleotide Synthesis : 5-Bromouridine oligonucleotides can be synthesized and utilized for research, such as in the study of their interaction with poly A (Shimidzu & Yamana, 1983).

  • RNA Synthesis Investigation : It enables investigation of RNA production within a short timeframe without affecting cell viability (Kofoed et al., 2018).

Safety And Hazards

When handling 5-Bromouridine, it is advised to avoid dust formation, breathing vapors, mist or gas, and contact with skin and eyes . Use personal protective equipment as required . In case of accidental release, sweep up and shovel, and keep in suitable, closed containers for disposal .

Relevant Papers One relevant paper is "Transcriptome stability profiling using 5’-bromouridine IP chase (BRIC-seq) identifies novel and functional microRNA targets in human melanoma cells" . This paper used 5’-bromouridine IP chase (BRIC-seq) to reveal highly regulated genes and pathways important in a melanoma cell line . By combining BRIC-seq, RNA-seq and in silico predictions, they identified both existing and novel direct miR-211 targets .

properties

IUPAC Name

5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFIRQJZCNVMCW-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317210
Record name 5-Bromouridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromouridine

CAS RN

957-75-5
Record name 5-Bromouridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromouridine
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Record name 5-Bromouridine
Source EPA DSSTox
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Record name 5-bromouridine
Source European Chemicals Agency (ECHA)
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Record name 5-BROMOURIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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